pep 2-8

CAS No.:

Cat. No.: VC5850312

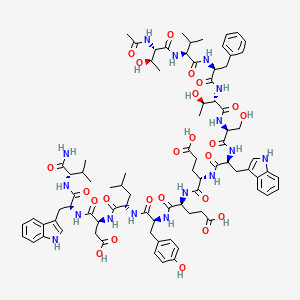

Molecular Formula: C83H110N16O24

Molecular Weight: 1715.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C83H110N16O24 |

|---|---|

| Molecular Weight | 1715.9 g/mol |

| IUPAC Name | (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C83H110N16O24/c1-40(2)31-57(74(114)94-62(36-66(109)110)77(117)92-61(79(119)97-67(41(3)4)71(84)111)35-49-38-86-54-22-16-14-20-52(49)54)90-75(115)58(33-47-23-25-50(104)26-24-47)91-73(113)56(28-30-65(107)108)88-72(112)55(27-29-64(105)106)89-76(116)60(34-48-37-85-53-21-15-13-19-51(48)53)93-80(120)63(39-100)96-82(122)70(44(8)102)99-78(118)59(32-46-17-11-10-12-18-46)95-81(121)68(42(5)6)98-83(123)69(43(7)101)87-45(9)103/h10-26,37-38,40-44,55-63,67-70,85-86,100-102,104H,27-36,39H2,1-9H3,(H2,84,111)(H,87,103)(H,88,112)(H,89,116)(H,90,115)(H,91,113)(H,92,117)(H,93,120)(H,94,114)(H,95,121)(H,96,122)(H,97,119)(H,98,123)(H,99,118)(H,105,106)(H,107,108)(H,109,110)/t43-,44-,55+,56+,57+,58+,59+,60+,61+,62+,63+,67+,68+,69+,70+/m1/s1 |

| Standard InChI Key | ORPZALWAWWEEDP-NXXUBLNKSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)C)O |

| SMILES | CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C |

| Canonical SMILES | CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C |

Introduction

Chemical and Physical Properties

Structural Composition

Pep 2-8 is a 13-amino acid peptide with the sequence TVFTSWEEYLDWV, modified by N-terminal acetylation (Thr-1) and C-terminal amidation (Val-13) . Its molecular formula is C₈₃H₁₁₀N₁₆O₂₄, yielding a molecular weight of 1715.88 g/mol . The peptide’s solution structure, determined by nuclear magnetic resonance (NMR), adopts a β-strand-turn-α-helix conformation critical for binding PCSK9 .

Table 1: Key Chemical Properties of Pep 2-8

| Property | Value |

|---|---|

| Molecular Weight | 1715.88 g/mol |

| CAS Number | 1541011-97-5 |

| Sequence | Ac-TVFTSWEEYLDWV-NH₂ |

| Solubility | 2 mg/mL in PBS (pH 7.4) |

| Storage | -20°C |

| Purity | ≥95% (HPLC) |

Mechanism of Action

Competitive Inhibition of PCSK9

Pep 2-8 binds to PCSK9 with high specificity, occupying a 400 Ų surface area that overlaps with the EGF(A) domain binding site . Crystallographic studies at 1.85 Å resolution revealed that Pep 2-8 mimics the β-strand and α-helix motifs of EGF(A), engaging in identical β-sheet hydrogen bonds . This structural mimicry enables competitive displacement of LDLR, preventing PCSK9-mediated receptor degradation .

Restoration of LDL Uptake

In HepG2 hepatoma cells treated with PCSK9, Pep 2-8 restored LDLR surface expression and LDL particle internalization at nanomolar concentrations . The peptide’s IC₅₀ for inhibiting LDLR binding (0.8 μM) and EGF(A) domain displacement (0.4 μM) underscores its potency .

Research Findings and Experimental Data

Phage Display and Binding Affinity

Pep 2-8 was isolated from a cyclic peptide library screened against PCSK9. A phage competition ELISA confirmed its binding affinity (Kd = 0.7 μM) and specificity, with no cross-reactivity to other proprotein convertases . Alanine scanning mutagenesis identified key residues in PCSK9 (e.g., Asp-374, Ser-376) critical for peptide interaction .

Table 2: Key Functional Data for Pep 2-8

| Parameter | Value |

|---|---|

| IC₅₀ (LDLR binding) | 0.8 μM |

| IC₅₀ (EGF(A) displacement) | 0.4 μM |

| HepG2 LDL uptake EC₅₀ | 0.5–1.0 μM |

Structural Insights

The crystal structure of Pep 2-8 bound to PCSK9 (PDB: 4NMX) highlights a discontinuous α-helix and β-strand that mirror EGF(A) . This mimicry explains its ability to disrupt PCSK9-LDLR interactions without requiring large protein domains.

Future Research Directions

Peptide Optimization

While Pep 2-8 itself may lack therapeutic viability, its scaffold inspires derivatives with improved stability and affinity. Strategies include cyclization, D-amino acid substitution, and PEGylation to enhance pharmacokinetics .

Mechanistic Studies

Ongoing research explores Pep 2-8’s effects on PCSK9 secretion, LDLR recycling, and crosstalk with other lipid regulators (e.g., ANGPTL3, APOB) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume